Calcitriol-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H44O3 |

|---|---|

Molecular Weight |

419.6 g/mol |

IUPAC Name |

trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(6,7-13C2)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3+1,4+1,26+1 |

InChI Key |

GMRQFYUYWCNGIN-SYUIRNBGSA-N |

Isomeric SMILES |

C[C@H](CCC[13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Calcitriol-13C3: Chemical Structure, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcitriol-13C3, an isotopically labeled form of Calcitriol, the biologically active metabolite of Vitamin D. This document covers its chemical structure, a plausible synthetic pathway, and its critical role in cellular signaling pathways. The information presented is intended to support research and development activities where this compound is utilized, particularly in studies requiring a stable internal standard for mass spectrometry-based quantification.

Chemical Structure and Physicochemical Properties

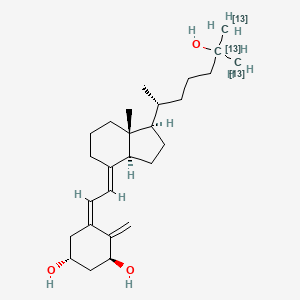

This compound is Calcitriol that has been chemically modified to incorporate three carbon-13 (¹³C) isotopes. This isotopic labeling increases the molecular weight of the compound by three units, allowing it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, without altering its chemical properties. This makes it an ideal internal standard for quantitative bioanalysis.[1][2]

The fundamental structure of Calcitriol consists of a steroid backbone, characterized by four fused rings (A, B, C, and D), and a side chain. The key structural features conferring its biological activity are the hydroxyl groups at positions 1α, 3β, and 25.

Quantitative Data

The key quantitative data for Calcitriol and its ¹³C-labeled analog are summarized in the table below.

| Property | Calcitriol (Unlabeled) | This compound |

| Molecular Formula | C₂₇H₄₄O₃[3][4] | C₂₄¹³C₃H₄₄O₃[2] |

| Molar Mass | 416.64 g/mol [3][4] | Approx. 419.66 g/mol |

| Synonyms | 1α,25-Dihydroxyvitamin D3, 1,25(OH)₂D₃ | 1,25-Dihydroxyvitamin D3-13C3[1][5][6][7] |

| CAS Number | 32222-06-3[3] | Not available |

Synthesis Pathway

The synthesis of this compound involves a multi-step chemical process. While the precise, proprietary methods used by commercial manufacturers are not publicly disclosed, a plausible pathway can be constructed based on established total synthesis routes for Calcitriol and common isotopic labeling techniques. The general strategy involves the synthesis of the A-ring and the CD-ring system (the hydrindanone core), followed by their coupling. The ¹³C labels are typically introduced into a precursor of one of these fragments.

Biosynthesis of Endogenous Calcitriol

To understand the context, it is useful to first visualize the natural production of Calcitriol in the body. This is a tightly regulated enzymatic pathway occurring in the skin, liver, and kidneys.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. Calcitriol - Wikipedia [en.wikipedia.org]

- 4. biocompare.com [biocompare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is the mechanism of Calcitriol? [synapse.patsnap.com]

Calcitriol-13C3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties, Experimental Protocols, and Signaling Pathways of Calcitriol-13C3.

This technical guide provides a comprehensive overview of the stable isotope-labeled form of Calcitriol, this compound. Designed for researchers, scientists, and professionals in drug development, this document details the essential physical and chemical properties, outlines relevant experimental methodologies, and illustrates the key signaling pathways associated with this compound.

Core Physical and Chemical Properties

This compound is the isotopically labeled version of Calcitriol, the biologically active form of vitamin D. The incorporation of three carbon-13 isotopes makes it a valuable tool for a range of research applications, particularly in metabolic studies and as an internal standard for quantitative analysis. While specific experimental data for some physical properties of the 13C3-labeled variant are not widely published, the fundamental characteristics are expected to be highly similar to those of unlabeled Calcitriol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄¹³C₃H₃₈O₃ | [1][2] |

| Molecular Weight | 413.57 g/mol | [1] |

| Appearance | Liquid | [1] |

| Color | Colorless to light yellow | [1] |

| Purity | ≥97.0% | [1] |

| Storage Conditions | -20°C, protect from light, stored under nitrogen | [1] |

| Solubility (in Ethanol) | Soluble (solution provided at 12.09 µM in 1 mL) | [3] |

Table 2: Physical and Chemical Properties of Unlabeled Calcitriol (for reference)

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄O₃ | [4][5] |

| Molecular Weight | 416.64 g/mol | [4] |

| Appearance | White to off-white solid powder | [6] |

| Melting Point | 119-121 °C | [4] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. | [6][7] |

| Stability | Sensitive to air and light. | [7] |

Experimental Protocols

The characterization and quantification of this compound involve standard analytical techniques utilized for isotopically labeled compounds. The following protocols are based on established methods for Calcitriol analysis and are directly applicable to its 13C3 variant.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and separating it from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 2.7 µm particle size).[8]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed. For example, a gradient with 10% acetonitrile in water as mobile phase A and pure acetonitrile as mobile phase B.[8]

-

Flow Rate: A typical flow rate is around 1.2 mL/min.[8]

-

Detection: UV detection at a wavelength of 265 nm.[8]

-

Sample Preparation: The this compound sample is dissolved in a suitable organic solvent, such as ethanol or the mobile phase, to an appropriate concentration.

Structural Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of this compound, thereby verifying the incorporation of the three ¹³C atoms, and for its quantification in biological matrices.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique.[9]

-

Analysis Mode: The analysis is performed in full scan mode to determine the mass-to-charge ratio (m/z) of the parent ion. The expected m/z for the protonated molecule [M+H]⁺ of this compound would be approximately 414.57.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern, which serves as a fingerprint for structural confirmation. The fragmentation pattern of this compound will be similar to that of unlabeled Calcitriol, with a mass shift of 3 Da in fragments containing the labeled carbon atoms.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and is essential for confirming the exact positions of the ¹³C labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will show the signals of the hydrogen atoms in the molecule. The coupling patterns can help to confirm the overall structure.

-

¹³C NMR: The carbon-13 NMR spectrum is particularly important. The signals corresponding to the three ¹³C-labeled carbon atoms will be significantly enhanced in intensity, confirming their presence and location within the molecule.

Mandatory Visualizations

Signaling Pathways of Calcitriol

Calcitriol exerts its biological effects through both genomic and non-genomic pathways. The primary mechanism involves the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor.[10]

Caption: Genomic signaling pathway of Calcitriol.

Experimental Workflow for Characterization of this compound

The following diagram illustrates a typical workflow for the characterization and use of this compound in a research setting.

Caption: A typical experimental workflow for this compound.

References

- 1. Separation of Calcitriol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Calcitriol CAS#: 32222-06-3 [m.chemicalbook.com]

- 5. Calcitriol (Rocaltrol) | C27H44O3 | CID 131954609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bio-gems.com [bio-gems.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]

- 9. ijbio.com [ijbio.com]

- 10. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Vitamin D Receptor Interactions: A Technical Guide to Calcitriol-13C3 for Binding Affinity Studies

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Calcitriol-13C3 in Vitamin D Receptor Binding Affinity Studies.

This in-depth guide provides a core understanding of the use of isotopically labeled this compound in elucidating the binding dynamics of the Vitamin D Receptor (VDR). It offers a detailed exploration of the VDR signaling pathway, comprehensive experimental protocols for competitive binding assays, and a guide to Scatchard analysis for robust data interpretation.

Introduction to Calcitriol and the Vitamin D Receptor

Calcitriol, the biologically active form of Vitamin D, is a crucial hormone that regulates a multitude of physiological processes, primarily by binding to the Vitamin D Receptor (VDR).[1][2][3][4] The VDR is a member of the nuclear receptor superfamily of transcription factors.[4] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid-X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4] This signaling cascade is pivotal in calcium and phosphate homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.[1][3]

Given its central role in numerous physiological and pathological processes, the VDR is a significant therapeutic target. Understanding the binding affinity of various ligands to the VDR is paramount for the development of novel therapeutics for a range of conditions, including osteoporosis, psoriasis, and certain cancers.[3]

The Role of this compound in VDR Binding Studies

This compound is a stable isotope-labeled version of calcitriol, where three carbon atoms are replaced with their heavier, non-radioactive 13C isotope.[5] This labeling provides a valuable tool for researchers as it allows for the precise tracking and quantification of calcitriol in various experimental settings, including binding assays. While direct binding affinity data for this compound is not extensively published, its structural and chemical similarity to unlabeled calcitriol suggests a nearly identical binding affinity for the VDR. Unlabeled calcitriol exhibits a high binding affinity for the VDR, with a reported IC50 of 0.4 nM.[6] The synthesis of isotopically labeled calcitriol derivatives has been documented, providing a basis for the production of this compound for research purposes.[7][8][9]

Vitamin D Receptor Signaling Pathway

The genomic actions of calcitriol are initiated by its binding to the VDR. The activated VDR-RXR heterodimer recruits a complex of co-activator or co-repressor proteins to the VDREs of target genes, leading to the modulation of gene expression.

Figure 1: Vitamin D Receptor (VDR) Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for VDR

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the VDR using a radiolabeled ligand, such as [3H]-Calcitriol. This compound can be used as a non-radiolabeled competitor to validate the assay.

Materials:

-

Purified recombinant human Vitamin D Receptor (VDR)

-

Radiolabeled ligand (e.g., [3H]-Calcitriol)

-

Unlabeled Calcitriol (for standard curve) or this compound

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl, 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, 10 mM DTT, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

96-well filter plates with glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled calcitriol or test compounds in Assay Buffer.

-

Dilute the radiolabeled ligand to a final concentration of approximately 0.1-1.0 nM in Assay Buffer.

-

Dilute the purified VDR in Assay Buffer to a concentration that results in 10-15% of the total radioligand being bound.

-

-

Assay Setup:

-

To each well of the 96-well filter plate, add:

-

25 µL of Assay Buffer (for total binding) or 10 µM unlabeled calcitriol (for non-specific binding).

-

25 µL of the serially diluted test compound or unlabeled calcitriol standard.

-

25 µL of the diluted radiolabeled ligand.

-

25 µL of the diluted VDR.

-

-

-

Incubation:

-

Incubate the plate at 4°C for 18-24 hours with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Harvest the contents of the wells onto the glass fiber filter plate using a cell harvester.

-

Rapidly wash the filters three times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Data Analysis: Scatchard Plot

A Scatchard plot is a graphical method used to analyze ligand-receptor binding data to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Procedure:

-

Calculate Specific Binding: For each concentration of the radioligand, subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.

-

Determine Bound and Free Ligand Concentrations:

-

Bound (B): Convert the specific binding counts (CPM or DPM) to molar concentration.

-

Free (F): Subtract the bound ligand concentration from the total ligand concentration added to the well.

-

-

Construct the Scatchard Plot:

-

Plot Bound/[Free] (Y-axis) versus Bound (X-axis).

-

-

Interpret the Plot:

-

For a single class of binding sites, the plot should yield a straight line.

-

Slope = -1/Kd

-

X-intercept = Bmax

-

It is important to note that Scatchard analysis is less commonly used now due to the availability of computer programs that can directly fit binding data using non-linear regression, which is often considered more accurate.

Figure 3: Logical Flow for Generating and Interpreting a Scatchard Plot.

Quantitative Data Summary

The following table summarizes key binding affinity data for calcitriol and related compounds to the Vitamin D Receptor.

| Compound | Receptor | Assay Type | Parameter | Value |

| Calcitriol | Human VDR | Competitive Binding | IC50 | 0.4 nM[6] |

| 25-hydroxy-5,6-trans-vitamin D3 | VDR | Dissociation Constant | Kd | 58 nM[10] |

| 5,6-trans-vitamin D3 | VDR | Dissociation Constant | Kd | 560 nM[10] |

Note: The binding affinity of this compound is expected to be highly similar to that of unlabeled calcitriol due to their isotopic nature. However, empirical determination is recommended for definitive characterization.

Conclusion

This compound serves as a powerful tool for investigating the intricate binding interactions between ligands and the Vitamin D Receptor. The detailed protocols and data analysis methods provided in this guide offer a robust framework for researchers to conduct high-quality VDR binding affinity studies. A thorough understanding of these interactions is fundamental to the rational design of novel therapeutic agents targeting the VDR for a variety of human diseases.

References

- 1. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Calcitriol | VDR-like Receptor Agonists: R&D Systems [rndsystems.com]

- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Efficient and scalable total synthesis of calcitroic acid and its 13C-labeled derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability of Calcitriol-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis and bone metabolism. Its potent biological activities have led to its use in various therapeutic applications. Stable isotope-labeled analogues of Calcitriol, such as Calcitriol-13C3, are indispensable tools in drug development and clinical research, primarily serving as internal standards for highly accurate and precise quantification in mass spectrometry-based assays. This technical guide provides an in-depth overview of the isotopic purity and stability of this compound, along with detailed experimental protocols and a visualization of its primary signaling pathway.

Isotopic Purity of this compound

The isotopic purity of a labeled compound is a critical parameter that defines its quality and suitability for use as an internal standard. It refers to the extent to which the atoms at the labeled positions are composed of the desired isotope, in this case, Carbon-13 (¹³C). High isotopic purity is essential to minimize signal overlap with the unlabeled analyte and ensure accurate quantification.

Data Presentation: Isotopic Purity

While a specific Certificate of Analysis for this compound was not publicly available, a representative isotopic distribution for a high-purity, triply-labeled (13C3) compound is presented below. This table is based on theoretical calculations for a compound with a high isotopic enrichment (typically >98%). The chemical purity of commercially available Calcitriol is often reported to be high, for instance, MedChemExpress specifies a purity of 99.94% for their unlabeled Calcitriol standard.[1]

| Parameter | Specification | Description |

| Chemical Purity | >98% | Percentage of the compound that is in the specified chemical form (Calcitriol). |

| Isotopic Enrichment | ≥98% | The percentage of the labeled carbon atoms that are ¹³C. |

| Isotopologue Distribution | The relative abundance of molecules with different numbers of ¹³C atoms. | |

| M+0 (Unlabeled) | <1% | Relative abundance of Calcitriol with no ¹³C labels. |

| M+1 | <2% | Relative abundance of Calcitriol with one ¹³C label. |

| M+2 | <5% | Relative abundance of Calcitriol with two ¹³C labels. |

| M+3 (Fully Labeled) | >92% | Relative abundance of Calcitriol with three ¹³C labels. |

Note: The values in this table are representative and may vary between different batches and suppliers. It is always recommended to refer to the Certificate of Analysis provided by the supplier for specific lot data.

Experimental Protocol: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general method for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

1. Objective: To determine the isotopic enrichment and isotopologue distribution of this compound.

2. Materials and Reagents:

-

This compound sample

-

Unlabeled Calcitriol reference standard

-

LC-MS grade acetonitrile, methanol, water, and formic acid

-

High-resolution mass spectrometer coupled with a UHPLC system

3. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for MS analysis (typically in the ng/mL range).

-

Prepare a corresponding solution of unlabeled Calcitriol for comparison of isotopic patterns.

4. LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation of Calcitriol from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

-

Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]⁺ of this compound (approximately 419.34) and unlabeled Calcitriol (approximately 416.33).

-

Data Acquisition: Acquire full scan mass spectra.

-

5. Data Analysis and Calculation of Isotopic Enrichment:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the peaks corresponding to the different isotopologues (M+0, M+1, M+2, M+3, etc.).

-

Correct the observed peak intensities for the natural abundance of isotopes in the unlabeled part of the molecule.

-

Calculate the isotopic enrichment using the following formula:

-

Isotopic Enrichment (%) = (Sum of intensities of labeled isotopologues) / (Total intensity of all isotopologues) x 100

-

-

The relative abundance of each isotopologue can be determined from the corrected peak intensities.

Workflow for Isotopic Purity Determination

Stability of this compound

The stability of a labeled internal standard is crucial for its reliable use over time. Degradation of the standard can lead to inaccurate quantification of the target analyte. Calcitriol is known to be sensitive to light, heat, and air.[2][3] Therefore, proper storage and handling of this compound are essential to maintain its integrity.

Data Presentation: Stability Profile

| Condition | Recommended Storage | Potential Degradation Products |

| Long-Term | -20°C, protected from light, under inert atmosphere (e.g., argon or nitrogen) | Isomers (e.g., pre-calcitriol), oxidation products |

| Short-Term (Working Solutions) | 2-8°C, protected from light, for a limited time | Isomers, oxidation products |

| Forced Degradation | ||

| Acidic (e.g., 0.1 M HCl) | Significant degradation | Isomerization and other degradation products |

| Basic (e.g., 0.1 M NaOH) | Moderate degradation | Epimerization and other degradation products |

| Oxidative (e.g., 3% H₂O₂) | Significant degradation | Oxidation products |

| Thermal (e.g., 60°C) | Moderate degradation | Isomerization (e.g., to pre-calcitriol) |

| Photolytic (e.g., UV light) | Significant degradation | Photoisomers |

Experimental Protocol: Stability-Indicating Method and Forced Degradation Study

This protocol describes a general procedure for conducting a forced degradation study and outlines a stability-indicating HPLC method for assessing the stability of this compound.

1. Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

2. Materials and Reagents:

-

This compound sample

-

HPLC grade acetonitrile, methanol, water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or PDA detector

3. Forced Degradation Study:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for a defined period.

-

Thermal Degradation: Store the solid this compound sample and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.

-

Photostability: Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration. A control sample should be kept in the dark.

4. Stability-Indicating HPLC Method:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where Calcitriol absorbs (e.g., 265 nm).

-

Flow Rate: 1.0 mL/min.

-

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear. The key aspect is to demonstrate that the method can separate the main this compound peak from all potential degradation products formed during the forced degradation studies.

5. Long-Term and Accelerated Stability Studies:

-

For long-term stability, store the this compound sample under the recommended conditions (-20°C, protected from light) and test at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

For accelerated stability, store the sample at an elevated temperature and humidity (e.g., 40°C / 75% RH) and test at shorter intervals (e.g., 0, 1, 3, 6 months).

Logical Flow for Stability Assessment

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves rapid, membrane-initiated events.

Genomic Signaling Pathway of Calcitriol

The primary mechanism of action for Calcitriol is through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor.

Description of the Genomic Pathway:

-

Binding: Calcitriol enters the target cell and binds to the Vitamin D Receptor (VDR) in the cytoplasm or nucleus.

-

Heterodimerization: This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).

-

DNA Binding: The Calcitriol-VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding modulates the transcription of target genes, either activating or repressing their expression.

-

Biological Response: The resulting changes in protein synthesis lead to the diverse physiological effects of Calcitriol, such as the regulation of calcium and phosphate absorption in the intestine, bone mineralization, and immune modulation.

Conclusion

This compound is a vital tool for researchers in the field of drug development and clinical analysis. Understanding its isotopic purity and stability is paramount for its effective and reliable use as an internal standard. This guide has provided a comprehensive overview of these critical attributes, including representative data, detailed experimental protocols for their assessment, and a clear visualization of the primary signaling pathway of its unlabeled counterpart. By adhering to the outlined procedures for characterization and handling, researchers can ensure the integrity of their analytical data and contribute to the advancement of pharmaceutical science.

References

A Technical Guide to Calcitriol-13C3: Commercial Availability, Synthesis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Calcitriol-13C3, a stable isotope-labeled form of Calcitriol, the active metabolite of Vitamin D3. This document details its commercial availability, provides representative experimental protocols for its synthesis and purification, and illustrates its key signaling pathway. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic research.

Commercial Suppliers and Availability

This compound is available from a number of commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability, purity, and pricing can vary between suppliers. Below is a summary of key suppliers and their product offerings. For the most current pricing and to obtain a Certificate of Analysis, it is recommended to visit the suppliers' websites.

| Supplier | Product Name/ID | Purity | Available Quantities | Price (USD) |

| MedChemExpress | This compound | >98% | 5 µg | ~$1,080 |

| Sigma-Aldrich (Cerilliant®) | 1,25-Dihydroxyvitamin D3-13C3 solution | Certified Reference Material | 5 µg/mL in ethanol, 1 mL ampule | Contact for pricing |

| AG Scientific | Calcitriol | >99% (unlabeled) | 1 mg | Contact for pricing |

| TRC | Calcitriol-d6 | Not specified | Not specified | Contact for pricing |

Note: The table above provides a snapshot of available information and may not be exhaustive. Researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and pricing. A Certificate of Analysis (CofA) should be requested from the supplier to confirm the identity, purity, and isotopic enrichment of the product.

Quality Control Specifications

A Certificate of Analysis for this compound typically includes the following quality control parameters to ensure the product's suitability for research applications.

| Parameter | Typical Specification | Method |

| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Purity | ≥98% | HPLC, LC-MS |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in ethanol, DMSO | As specified on the data sheet |

Experimental Protocols

The following are representative protocols for the synthesis and purification of this compound, based on established chemical and enzymatic methods for Calcitriol synthesis. These protocols are for informational purposes and may require optimization based on specific laboratory conditions and starting materials.

Synthesis of this compound

The synthesis of this compound involves the introduction of three ¹³C atoms into the Calcitriol molecule. A common strategy is to utilize a ¹³C-labeled precursor in the final steps of a convergent synthesis. An enzymatic approach has also been described for the hydroxylation of Vitamin D analogs.

Representative Chemical Synthesis:

A multi-step chemical synthesis is a common approach for producing Calcitriol and its labeled analogs.[1] One of the key challenges is the stereoselective introduction of the hydroxyl groups. A convergent synthesis strategy often involves the synthesis of two key fragments, the A-ring and the CD-ring system, which are then coupled. For this compound, the ¹³C labels are typically incorporated into the side chain of the CD-ring fragment.

Representative Enzymatic Synthesis:

An alternative approach involves the use of enzymes to achieve specific hydroxylations. For instance, a peroxygenase from Agrocybe aegerita (AaeUPO) has been used to catalyze the C-25 hydroxylation of alfacalcidol (1α-hydroxyvitamin D3) to produce calcitriol in a single step.[2] To produce this compound via this method, a ¹³C-labeled alfacalcidol precursor would be required.

Reaction Scheme (Enzymatic):

Caption: Enzymatic synthesis of this compound.

Purification of this compound

Purification is a critical step to ensure the high purity of the final product, removing unreacted starting materials, byproducts, and any unlabeled Calcitriol. High-performance liquid chromatography (HPLC) is the most common method for the purification of Calcitriol and its analogs.

HPLC Purification Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol is commonly employed. The specific gradient will depend on the column and the specific impurities to be separated.

-

Detection: UV detection at a wavelength of approximately 265 nm is suitable for monitoring the elution of Calcitriol.

-

Fraction Collection: Fractions containing the purified this compound are collected based on the retention time of a known standard.

-

Solvent Evaporation: The solvent is removed from the collected fractions under reduced pressure to yield the purified product.

-

Purity Analysis: The purity of the final product is confirmed by analytical HPLC and mass spectrometry.

Signaling Pathway and Experimental Workflow

The biological effects of Calcitriol are mediated through its binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

Calcitriol Signaling Pathway

The following diagram illustrates the canonical signaling pathway of Calcitriol.

Caption: Calcitriol signaling pathway.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

References

Unraveling the Mass Shift: A Technical Guide to Calcitriol-13C3 vs. Unlabeled Calcitriol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass shift observed between isotopically labeled Calcitriol-13C3 and its unlabeled counterpart. This understanding is critical for the accurate quantification of Calcitriol in complex biological matrices using mass spectrometry, a cornerstone of pharmacokinetic studies and clinical trial sample analysis. This document details the underlying principles of isotopic labeling, presents quantitative data in a clear, comparative format, outlines relevant experimental protocols, and visualizes the key signaling pathway of Calcitriol.

The Principle of Isotopic Labeling in Mass Spectrometry

In bioanalytical mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for accurate quantification. This compound serves as an ideal SIL-IS for unlabeled (native) Calcitriol. The key principle lies in the mass difference between the stable isotope, Carbon-13 (¹³C), and the naturally most abundant isotope, Carbon-12 (¹²C).

The incorporation of three ¹³C atoms into the Calcitriol molecule results in a predictable increase in its molecular weight. This mass shift allows the mass spectrometer to differentiate between the endogenous analyte (unlabeled Calcitriol) and the spiked internal standard (this compound), even though they exhibit nearly identical chemical and physical properties, leading to similar behavior during sample preparation and chromatographic separation. This co-elution is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high precision and accuracy in quantification.

Quantitative Data: Mass and m/z Comparison

The fundamental difference between unlabeled Calcitriol and this compound is their mass. This section provides a detailed breakdown of their molecular formulas, molecular weights, and the expected mass shift.

Unlabeled Calcitriol has a molecular formula of C₂₇H₄₄O₃.[1][2] Its average molecular weight is approximately 416.64 g/mol .[1][3] For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value, which is calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O).

This compound is synthesized to have three of its 27 carbon atoms as the ¹³C isotope. While some commercial sources may present slightly varied information, the standard notation implies the replacement of three ¹²C atoms with ¹³C atoms, without altering the number of other atoms.

| Parameter | Unlabeled Calcitriol | This compound (Calculated) |

| Molecular Formula | C₂₇H₄₄O₃ | ¹²C₂₄¹³C₃H₄₄O₃ |

| Average Molecular Weight ( g/mol ) | 416.64 | ~419.66 |

| Monoisotopic Mass (Da) | 416.3290 | ~419.3391 |

| Mass Shift (Da) | ~3.01 |

Note on Calculated Values: The values for this compound are calculated based on the atomic mass difference between ¹³C (13.00335 Da) and ¹²C (12.00000 Da). The mass shift is approximately 3 x 1.00335 Da = 3.01005 Da. The molecular formula for this compound has been noted with some inconsistencies in commercial literature[4][5]; the chemically logical formula assuming isotopic replacement is used here for calculation.

In mass spectrometry, these compounds are typically observed as protonated molecules ([M+H]⁺) or other adducts. The mass-to-charge ratio (m/z) will reflect this addition.

| Ion | Unlabeled Calcitriol (m/z) | This compound (Expected m/z) |

| [M+H]⁺ | ~417.3363 | ~420.3464 |

| [M+Na]⁺ | ~439.3180 | ~442.3281 |

Experimental Protocols: Quantification by LC-MS/MS

The quantification of Calcitriol in biological samples like plasma or serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative, detailed methodology.

3.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Spiking: To 500 µL of plasma/serum sample, add a known concentration of this compound internal standard solution.

-

Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Solid Phase Extraction:

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge) with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or a mixture of methanol and ethyl acetate).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.

3.2. Liquid Chromatography (LC)

-

Column: A C18 or phenyl-hexyl reverse-phase column is commonly used for the separation of Calcitriol and its metabolites.

-

Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (e.g., water with a small amount of formic acid or ammonium formate) and an organic phase (e.g., methanol or acetonitrile).

-

Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is typical.

-

Column Temperature: The column is often heated (e.g., to 40-50 °C) to improve peak shape and reduce viscosity.

3.3. Tandem Mass Spectrometry (MS/MS)

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, often in positive ion mode. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed to enhance ionization efficiency.[6]

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule) of both unlabeled Calcitriol and this compound in the first quadrupole, fragmenting them in the collision cell, and then selecting a specific product ion for each in the third quadrupole. This highly selective process minimizes interferences.

MRM Transitions (Hypothetical for Underivatized Analytes):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Unlabeled Calcitriol | 417.3 | Specific fragment ion |

| This compound | 420.3 | Corresponding fragment ion |

Note: The specific fragment ions would be determined during method development by infusing a standard solution of each compound and observing the fragmentation pattern. For derivatized Calcitriol (with PTAD), a common transition is m/z 574.4 -> 314.2.[6] For a deuterated internal standard (Calcitriol-d6), the transition is m/z 580.4 -> 314.1.[6] A similar shift would be expected for the fragments of this compound if the ¹³C atoms are not lost during fragmentation.

Visualization of the Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor.[7] The activation of VDR leads to the regulation of gene expression, impacting a wide range of physiological processes, including calcium and phosphate homeostasis.

.dot

Caption: Calcitriol signaling through the Vitamin D Receptor (VDR).

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the typical workflow for the quantification of Calcitriol in a biological sample using this compound as an internal standard.

.dot

Caption: Workflow for Calcitriol quantification using LC-MS/MS.

References

Methodological & Application

Application Note: High-Throughput Pharmacokinetic Analysis of Calcitriol Using Stable Isotope-Labeled Calcitriol-13C3 and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D, plays a critical role in calcium homeostasis, bone metabolism, and various other physiological processes.[1][2] Its therapeutic applications include the management of hypocalcemia, secondary hyperparathyroidism in patients with chronic kidney disease, and osteoporosis.[1][3][4] Accurate determination of calcitriol's pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the pharmacokinetic analysis of calcitriol in human plasma, utilizing Calcitriol-13C3 as a stable isotope-labeled internal standard to ensure high accuracy and precision.

The low endogenous concentrations of calcitriol and its extensive protein binding present analytical challenges.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to reliable and reproducible quantification.[6][7] This protocol provides a detailed methodology for sample preparation, LC-MS/MS analysis, and data interpretation for the pharmacokinetic assessment of calcitriol.

Experimental Protocols

This section outlines the materials and a detailed step-by-step protocol for the quantification of calcitriol in human plasma.

Materials and Reagents

-

Calcitriol analytical standard

-

This compound (or other stable isotope-labeled calcitriol such as Calcitriol-d6) as an internal standard (IS)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

-

Supported Liquid Extraction (SLE) plate

Instrumentation

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Sample Preparation

A combination of supported liquid extraction (SLE) and solid-phase extraction (SPE) is recommended for robust and clean sample preparation.[8]

-

Sample Pre-treatment:

-

Supported Liquid Extraction (SLE):

-

Load the supernatant onto a 200mg SLE plate.

-

Apply a brief vacuum to facilitate the absorption of the sample into the sorbent.

-

Allow the sample to equilibrate for 5-10 minutes.

-

Elute the analytes with two aliquots of an appropriate organic solvent (e.g., methyl tert-butyl ether/ethyl acetate mixture).

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the eluate from the SLE step onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic-content solvent to remove interferences.

-

Elute calcitriol and the internal standard with a high-organic-content solvent like chloroform.[5]

-

-

Evaporation and Reconstitution:

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor-to-product ion transitions for calcitriol and this compound should be optimized. Representative transitions for unlabeled calcitriol can be monitored.

-

Data Presentation

The following tables summarize key pharmacokinetic parameters of orally administered calcitriol in healthy human subjects, as reported in the literature.

Table 1: Pharmacokinetic Parameters of Oral Calcitriol in Healthy Adults

| Dose | Cmax (pg/mL) | Tmax (hours) | AUC (0-24h) (pg·h/mL) | AUC (0-∞) (pg·h/mL) | Half-life (t½) (hours) | Reference |

| 0.5 µg | 20.0 ± 4.4 | 2 | - | - | 5-8 | [1][4] |

| 2 µg | 50.0 | 3.4 | 246 | 267 | - | [11] |

| 0.25 - 1.0 µg | - | 3 - 6 | - | - | - | [1][3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 5 - 200 pg/mL | [5] |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [6] |

| Intra-batch Precision (%CV) | 3.1 - 5.5 | [6] |

| Inter-batch Precision (%CV) | 3.3 | [6] |

| Accuracy (%RE) | -4.2 - 3.0 | [6] |

| Mean Recovery | 110.77% | [5] |

%CV: Percent coefficient of variation; %RE: Percent relative error.

Visualizations

Experimental Workflow

Caption: Experimental workflow for calcitriol pharmacokinetic analysis.

Calcitriol Signaling Pathway

Caption: Simplified genomic signaling pathway of calcitriol.

Conclusion

The LC-MS/MS method employing this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the pharmacokinetic analysis of calcitriol in human plasma. The detailed protocol and established pharmacokinetic parameters presented in this application note serve as a valuable resource for researchers and professionals in the field of drug development and clinical pharmacology, enabling reliable characterization of calcitriol's absorption, distribution, metabolism, and excretion. This methodology is crucial for the therapeutic monitoring and optimization of calcitriol treatment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Calcitriol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. ijbio.com [ijbio.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Candidate Reference Measurement Procedure for the Determination of 24R,25-Dihydroxyvitamin D3 in Human Serum using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry | NIST [nist.gov]

- 8. apps.thermoscientific.com [apps.thermoscientific.com]

- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of oral calcitriol in healthy human based on the analysis with an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Calcitriol in Human Plasma with Calcitriol-13C3 Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Calcitriol, the biologically active form of Vitamin D, is a steroid hormone essential for regulating calcium and phosphorus homeostasis.[1] Its accurate quantification in human plasma is crucial for researchers, scientists, and drug development professionals studying various physiological and pathological conditions, including bone disorders, chronic kidney disease, and certain cancers. This application note provides a detailed protocol for the sensitive and selective quantification of Calcitriol in human plasma using a stable isotope-labeled internal standard, Calcitriol-13C3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This binding initiates a cascade of events leading to the regulation of gene expression in target tissues, primarily the intestine, bone, and kidney, to control calcium and phosphate levels in the body.

Caption: Calcitriol signaling pathway.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the quantification of Calcitriol in human plasma. Two common sample preparation methods are provided: Protein Precipitation and Solid-Phase Extraction (SPE).

Materials and Reagents

-

Calcitriol certified reference standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile, methanol, water, and isopropanol

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

96-well collection plates

-

Refrigerated centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Sample Preparation Method 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

-

Thaw Plasma: Thaw frozen human plasma samples at room temperature.

-

Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a specific volume of this compound internal standard solution (concentration to be optimized based on the expected analyte levels).

-

Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.

-

Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

-

Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation Method 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.

-

Thaw Plasma: Thaw frozen human plasma samples at room temperature.

-

Spike Internal Standard: To 500 µL of plasma, add the this compound internal standard.

-

Pre-treatment: Add 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes.[2]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water to remove polar interferences.[2]

-

Elution: Elute Calcitriol and the internal standard with an appropriate volume of a suitable solvent, such as methanol or acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Caption: General experimental workflow.

LC-MS/MS Method

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC system |

| Column | C18 or Phenyl column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Calcitriol | 417.3 | 399.3, 135.1 | Optimized for system |

| This compound | 420.3 | 402.3, 138.1 | Optimized for system |

Note: The precursor ion for this compound is predicted based on the addition of three 13C atoms. The product ions are predicted based on the neutral loss of water and fragmentation of the side chain, respectively. These transitions should be confirmed and optimized on the specific mass spectrometer being used.

Quantitative Data

The method should be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical validation results from published methods for Calcitriol quantification in human plasma.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Method Reference | Linear Range (pg/mL) | LLOQ (pg/mL) | R² Value |

| Method A | 5 - 200 | 5 | >0.99 |

| Method B | 1000 - 100000 | 1000 | >0.999 |

Table 3: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 5 | <15 | <15 | 85 - 115 |

| Low QC | 15 | <15 | <15 | 85 - 115 |

| Mid QC | 75 | <15 | <15 | 85 - 115 |

| High QC | 150 | <15 | <15 | 85 - 115 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Calcitriol in human plasma using this compound as an internal standard with LC-MS/MS. The described methods, including both protein precipitation and solid-phase extraction for sample preparation, offer flexibility for different laboratory needs in terms of throughput and required sensitivity. The use of a stable isotope-labeled internal standard ensures high-quality data, making this method a valuable tool for researchers, scientists, and professionals in drug development.

References

Application Notes and Protocols for Calcitriol-13C3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Calcitriol-13C3, a stable isotope-labeled form of Calcitriol, in cell culture experiments. Calcitriol, the biologically active form of Vitamin D, is a potent regulator of cell proliferation, differentiation, and gene expression.[1][2][3] The inclusion of three ¹³C atoms in the this compound molecule allows for its precise quantification and differentiation from endogenous or unlabeled Calcitriol using mass spectrometry. This makes it an invaluable tool for a range of in vitro studies.

Core Applications

This compound can be employed in a variety of cell culture applications to investigate the biological effects of Vitamin D signaling. Key applications include:

-

Cell Proliferation and Viability Assays: To determine the anti-proliferative effects of Calcitriol on cancer and other cell types.[1][4][5]

-

Induction of Cell Differentiation: To study the role of Calcitriol in promoting cellular differentiation, particularly in stem cells and cancer cells.[6][7][8][9][10]

-

Gene Expression Analysis: To investigate the molecular mechanisms of Calcitriol action by quantifying changes in target gene expression.[11][12][13][14]

-

Signaling Pathway Analysis: To elucidate the signaling cascades modulated by Calcitriol, such as the Wnt/β-catenin and TLR pathways.[11][15][16][17]

-

Metabolic Studies: To trace the uptake and metabolism of Calcitriol within cells.

-

Quantitative Analysis: To serve as an internal standard for the accurate measurement of Calcitriol concentrations in cell culture media and lysates by LC-MS/MS.[18][19][20][21][22]

Data Presentation: Quantitative Effects of Calcitriol

The following tables summarize quantitative data from studies investigating the effects of Calcitriol on various cell lines. These values can serve as a reference for designing experiments with this compound.

Table 1: Anti-Proliferative Activity of Calcitriol in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |

| B16-F10 | Melanoma | 0.24 | 24 h | [4] |

| HT29 | Colorectal Cancer | Not specified, significant inhibition at 0.1 µM | 48 h | [15] |

| SW480 | Colorectal Cancer | Not specified, significant inhibition at 0.1 µM | 48 h | [15] |

| OK cells | Proximal Tubular | Dose-dependent inhibition (10⁻¹² to 10⁻⁶ M) | Not specified | [23] |

| Vascular Smooth Muscle Cells | N/A | Not specified, significant inhibition at 0.1 nM and 1 nM | 24 h | [24] |

Table 2: Induction of Gene Expression by Calcitriol

| Cell Line | Gene | Regulation | Fold Change/EC50 | Treatment Conditions | Reference |

| Breast Cancer Cells (ERα-) | CAMP | Upregulated | Potent stimulation in HCC1806 cell line | Concentration-dependent | [13] |

| Breast Cancer Cells (ERα+) | CAMP | Upregulated | Lower efficacy compared to ERα- cells | Concentration-dependent | [13] |

| CaSki | EPHA2, RARA | Downregulated | Significant decrease | Not specified | [12][14] |

| CaSki | KLK6, CYP4F3 | Upregulated | Significant increase | Not specified | [12][14] |

| Glioma Stem-like Cells | CYP24A1 | Upregulated | Strongly induced | 10 and 50 nM for 24 and 48 h | [10] |

Table 3: Induction of Differentiation by Calcitriol

| Cell Line | Differentiation Phenotype | Key Markers/Observations | Calcitriol Concentration | Reference |

| HL-60 | Monocyte/Macrophage | Increased chemiluminescence, lysozyme activity, nonspecific esterase, cell surface antigens | 10⁻¹⁰ to 10⁻⁸ M | [7] |

| U937 | Monocyte/Macrophage | Enhanced α-naphthyl esterase staining, increased Fc receptors for IgG, induced phagocytosis | Near physiologic concentrations | [8] |

| Glioma Stem-like Cells | Reduced Stemness | Reduced sphere formation, hindered tumor growth ex vivo | Therapeutic doses | [9][10] |

Experimental Protocols

Here are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Cell Proliferation Assay using a Resazurin-based Method

This protocol is adapted from studies on melanoma cells and can be applied to other adherent cell lines.[4]

1. Cell Seeding:

- Seed cells (e.g., B16-F10 melanoma cells) in a 96-well plate at a density of 1.5 x 10² to 2 x 10² cells/well in 100 µL of complete culture medium.

- Incubate for 24 hours to allow for cell attachment.

2. Treatment with this compound:

- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

- Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 1 µM. Include a vehicle control (medium with the same concentration of solvent).

- Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

- Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. Cell Viability Assessment:

- Add 10 µL of Resazurin solution (e.g., PrestoBlue™ or alamarBlue™) to each well.

- Incubate for 1-4 hours at 37°C, protected from light.

- Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Role of this compound: In this assay, this compound is used to determine its dose-dependent effect on cell proliferation. For quantitative analysis of Calcitriol uptake, cell lysates can be collected and analyzed by LC-MS/MS, using a known concentration of a different isotopically labeled Calcitriol (e.g., Calcitriol-d6) as an internal standard.

Protocol 2: Induction of Monocytic Differentiation in HL-60 Cells

This protocol is based on the established model of HL-60 cell differentiation.[7]

1. Cell Culture:

- Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) or in a serum-free medium.

2. Induction of Differentiation:

- Seed HL-60 cells at a density of 1 x 10⁵ cells/mL.

- Treat the cells with this compound at final concentrations ranging from 10⁻¹⁰ M to 10⁻⁸ M. Include a vehicle control.

- Incubate the cells for 4-6 days.

3. Assessment of Differentiation Markers:

- Nonspecific Esterase (NSE) Staining: Use a commercially available kit to stain for NSE activity, a marker for monocytic differentiation.

- Phagocytosis Assay: Incubate the cells with opsonized fluorescent beads or yeast and quantify uptake by flow cytometry or fluorescence microscopy.

- Surface Marker Expression: Stain cells with fluorescently labeled antibodies against monocytic markers (e.g., CD11b, CD14) and analyze by flow cytometry.

- Functional Assays: Measure chemiluminescent response or lysozyme activity.

Role of this compound: this compound is used to induce differentiation. To correlate the differentiation status with intracellular Calcitriol levels, cell pellets can be harvested, and this compound can be quantified using LC-MS/MS.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol allows for the quantification of changes in the expression of Calcitriol target genes.[12][14]

1. Cell Treatment and RNA Extraction:

- Seed cells (e.g., CaSki cervical cancer cells) and treat with this compound at the desired concentration (e.g., 100 nM) and for the appropriate duration (e.g., 24 hours).

- Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

2. cDNA Synthesis:

- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

3. qRT-PCR:

- Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., CYP24A1, CAMP) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

- Perform the qRT-PCR reaction in a real-time PCR cycler.

4. Data Analysis:

- Calculate the relative gene expression using the ΔΔCt method.

Role of this compound: this compound is used to stimulate changes in gene expression. By quantifying both the gene expression changes and the intracellular concentration of this compound via LC-MS/MS, a direct correlation between dose and transcriptional response can be established.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

Caption: Workflow for assessing cell proliferation with this compound.

Caption: Genomic signaling pathway of Calcitriol.

Caption: Workflow for quantifying this compound using LC-MS/MS.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Therapeutic use of calcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Calcitriol Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Effects of Calcitriol in Cancer Biology [mdpi.com]

- 6. stemcell.com [stemcell.com]

- 7. Induction of monocytic differentiation by calcitriol (1,25-dihydroxyvitamin D3) in the human promyelocytic leukemic cell line (HL-60) in serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiation of a human monocytic cell line by 1,25-dihydroxyvitamin D3 (calcitriol): a morphologic, phenotypic, and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcitriol Promotes Differentiation of Glioma Stem-Like Cells and Increases Their Susceptibility to Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Transcriptomic profile induced by calcitriol in CaSki human cervical cancer cell line | PLOS One [journals.plos.org]

- 12. Transcriptomic profile induced by calcitriol in CaSki human cervical cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcitriol stimulates gene expression of cathelicidin antimicrobial peptide in breast cancer cells with different phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Calcitriol Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells [mdpi.com]

- 16. Calcitriol modulate post-ischemic TLR signaling pathway in ischemic stroke patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]

- 19. ijbio.com [ijbio.com]

- 20. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. cellculturedish.com [cellculturedish.com]

- 23. Inhibition of growth by calcitriol in a proximal tubular cell line (OK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction Protocol for the Quantification of Calcitriol in Human Serum/Plasma using Calcitriol-¹³C₃ as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Calcitriol (1α,25-dihydroxyvitamin D₃) from human serum or plasma samples for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates Calcitriol-¹³C₃ as a stable isotope-labeled internal standard to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for Calcitriol quantification in a clinical research setting.

Introduction

Calcitriol is the biologically active form of Vitamin D and plays a crucial role in calcium homeostasis and bone metabolism. Accurate measurement of its circulating levels is essential for various research applications, including studies on bone disorders, renal disease, and cancer. Due to its low physiological concentrations and complex biological matrix, a robust sample preparation method is critical for accurate quantification. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological fluids prior to LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as Calcitriol-¹³C₃, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Calcitriol in human plasma/serum using SPE followed by LC-MS/MS with a stable isotope-labeled internal standard. These values are compiled from various studies and represent expected performance metrics.

| Parameter | Typical Value Range | Reference |

| Linearity Range | 1 - 100 ng/mL | [1] |

| 5 - 200 pg/mL | ||

| Accuracy (% Recovery) | 96.2% - 103.2% | |

| Mean overall recovery of 110.77% | [2] | |

| Precision (% CV) | Intra-day: 3.3% - 9.6% | [1] |

| Inter-day: 1.2% - 3.9% | ||

| Limit of Detection (LOD) | 2.0 pg/mL | |

| Limit of Quantification (LOQ) | 5 pg/mL | |

| 1 ng/mL | [1] |

Experimental Protocols

Materials and Reagents

-

Calcitriol analytical standard

-

Calcitriol-¹³C₃ internal standard

-

Human serum or plasma (collected in EDTA or serum separator tubes)

-

SPE Cartridges (e.g., Reversed-phase polymeric cartridges like Phenomenex Strata-X or Thermo Scientific HyperSep Retain PEP)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonia solution (10%)

-

Nitrogen gas for evaporation

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

LC-MS/MS system

Sample Preparation and Solid-Phase Extraction (SPE) Protocol

-

Sample Pre-treatment:

-

Thaw frozen serum/plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 500 µL of the serum/plasma sample.

-

Spike the sample with 25 µL of Calcitriol-¹³C₃ internal standard solution (concentration to be optimized based on the expected analyte concentration range and instrument sensitivity).

-

Add 500 µL of 0.1% (v/v) formic acid in water and vortex for 30 seconds.[2]

-

Centrifuge the sample at 14,000 rpm for 5 minutes at 10°C to precipitate proteins.[2]

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry out between steps.[2]

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1-2 mL/minute).

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove polar interferences.

-

Wash the cartridge with 1 mL of 20% acetonitrile in water to remove less polar interferences.[2]

-

Dry the cartridge under a high vacuum or with nitrogen gas for 5-10 minutes to remove any residual wash solvents.

-

-

Elution:

-

Place clean collection tubes in the manifold.

-

Elute the Calcitriol and Calcitriol-¹³C₃ from the cartridge by adding 1 mL of an appropriate elution solvent (e.g., 100% methanol or acetonitrile). The exact solvent should be optimized for the specific SPE sorbent used.

-

Apply a gentle vacuum to collect the eluate.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for injection.

-

LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable for the separation.

-

Mobile Phase: A gradient elution using a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol or acetonitrile is commonly used.

-

Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the precursor to product ion transitions for both Calcitriol and Calcitriol-¹³C₃.

Visualizations

Experimental Workflow

Caption: Solid-Phase Extraction Workflow for Calcitriol Analysis.

Calcitriol Signaling Pathway

Caption: Simplified Calcitriol Signaling Pathway.

References

Application Notes and Protocols: Enhanced Detection of Calcitriol via Derivatization with Calcitriol-¹³C₃ Internal Standard

Abstract

Calcitriol (1α,25-dihydroxyvitamin D₃) is the hormonally active form of Vitamin D and a critical regulator of calcium homeostasis. Its quantification in biological matrices is essential for clinical diagnostics and pharmaceutical research. However, the inherent low circulating concentrations (in the pg/mL range) and poor ionization efficiency of Calcitriol present significant analytical challenges.[1] This document provides detailed application notes and protocols for the derivatization of Calcitriol to enhance its detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Calcitriol-¹³C₃, is incorporated to ensure accuracy and precision. The primary derivatization agent discussed is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a Cookson-type reagent that rapidly reacts with the cis-diene moiety of Calcitriol via a Diels-Alder cycloaddition.[2][3] This derivatization significantly improves the ionization efficiency and analytical sensitivity, enabling robust and reliable quantification.[4][5]

Introduction to Calcitriol Derivatization